Product packaging for methyl 3-cyano-1H-indazole-4-carboxylate(Cat. No.:CAS No. 1167056-21-4)

methyl 3-cyano-1H-indazole-4-carboxylate

Cat. No.: B1423236
CAS No.: 1167056-21-4
M. Wt: 201.18 g/mol
InChI Key: NWIXOJOUHKNNTC-UHFFFAOYSA-N
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Description

Methyl 3-cyano-1H-indazole-4-carboxylate is a versatile indazole-based chemical intermediate designed for pharmaceutical and medicinal chemistry research. The indazole scaffold is recognized as a privileged structure in drug discovery, serving as a bioisostere for indoles and forming critical hydrogen bonds within the hydrophobic pockets of proteins . This specific derivative is functionally rich, featuring both ester and nitrile groups which allow for diverse chemical transformations; the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the nitrile group can be converted into tetrazoles or amidines, facilitating the exploration of extensive structure-activity relationships . Indazole derivatives are prominently featured in the development of kinase inhibitors and are core structural components in several marketed drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) . Beyond oncology, research indicates the indazole moiety possesses a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-HIV properties, making this compound a valuable building block for probing new therapeutic areas . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O2 B1423236 methyl 3-cyano-1H-indazole-4-carboxylate CAS No. 1167056-21-4

Properties

IUPAC Name

methyl 3-cyano-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)6-3-2-4-7-9(6)8(5-11)13-12-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIXOJOUHKNNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-1H-indazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indazole rings. This method typically involves the reaction of hydrazines with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Methyl 3-cyano-1H-indazole-4-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups enable further chemical modifications, making it an essential building block in various synthetic pathways.

Synthetic Routes
The synthesis of this compound can be achieved through several methods:

  • Cyclization Method : Involves the cyclization of appropriate precursors, such as starting from 2-cyanoaniline.
  • Esterification : The esterification of 3-cyano-1H-indazole-4-carboxylic acid with methanol in the presence of a catalyst is another common method.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown promise in inhibiting the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity
Several studies have reported on the anticancer properties of this compound. For instance, it has demonstrated cytotoxicity against various human cancer cell lines, including:

  • K562 (chronic myeloid leukemia) : IC50 value around 6 µM
  • A549 (lung cancer) and PC-3 (prostate cancer) : Significant inhibitory effects noted.

Case Study 1: Xanthine Oxidase Inhibition

In vitro studies have shown that this compound effectively inhibits xanthine oxidase, an enzyme associated with gout and hyperuricemia. This inhibition was quantified using enzyme assays measuring uric acid production, indicating its potential utility in managing these conditions.

Case Study 2: Antitumor Activity

A comprehensive evaluation using MTT assays across various cancer cell lines highlighted the anticancer efficacy of this compound, showcasing its potential as a lead compound in cancer therapeutics.

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and versatility. Its role as an intermediate in the synthesis of various compounds enhances its significance in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 3-cyano-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-cyano-1H-indazole-4-carboxylate vs. Methyl 3-iodo-1H-indazole-4-carboxylate

  • Substituent Effects: The cyano group (-CN) in the target compound is electron-withdrawing, which polarizes the indazole ring and may enhance hydrogen-bonding interactions in biological systems. The iodo group (-I) in the iodo analog (CAS: 885521-54-0, C₉H₇IN₂O₂) introduces steric bulk and enables cross-coupling reactions (e.g., Suzuki or Sonogashira) for further derivatization .
  • Molecular Weight: Cyano derivative: 201.182 g/mol . Iodo derivative: 318.08 g/mol (calculated from C₉H₇IN₂O₂) .
  • Applications: The cyano derivative’s reactivity is suited for direct medicinal chemistry applications, while the iodo analog is a versatile intermediate for synthesizing complex bioactive molecules .

This compound vs. Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate

  • N-Methylation: The 1-methylated iodo derivative (CAS: 1337882-04-8, C₁₀H₉IN₂O₂) features a methyl group on the indazole nitrogen, which blocks N-H hydrogen bonding and alters solubility (logP: 2.12 vs. 1.40 in the cyano compound) .
  • Synthetic Utility: The iodine atom in the 1-methyl analog facilitates late-stage functionalization in drug discovery pipelines, whereas the cyano group is typically introduced earlier in synthesis due to its stability .

Physicochemical and Functional Comparison Table

Property This compound Methyl 3-iodo-1H-indazole-4-carboxylate Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate
Molecular Formula C₁₀H₇N₃O₂ C₉H₇IN₂O₂ C₁₀H₉IN₂O₂
Molecular Weight (g/mol) 201.182 318.08 332.10
Substituents -CN (3-position), -COOCH₃ (4-position) -I (3-position), -COOCH₃ (4-position) -I (3-position), -COOCH₃ (4-position), -CH₃ (1-position)
Key Applications Medicinal chemistry intermediates Cross-coupling reaction substrate Pharmaceutical intermediate, bioactive molecule synthesis
logP 1.40 ~2.5 (estimated) 2.12

Research Trends and Gaps

  • This compound: Limited published data on its biological activity, though its structure aligns with indazole-based kinase inhibitors (e.g., c-Met inhibitors).
  • Iodo Analogs : Well-documented in drug discovery pipelines, particularly for oncology targets .

Biological Activity

Methyl 3-cyano-1H-indazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is a bicyclic structure composed of a fused benzene and pyrazole ring. The presence of the cyano group at the 3-position and a methyl ester at the 4-position contributes to its unique properties and biological activities.

Property Value
Molecular FormulaC₉H₈N₂O₂
Molecular Weight164.17 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in critical metabolic pathways, which can lead to therapeutic applications in diseases such as cancer.
  • Receptor Binding : The structural similarity to known receptor ligands suggests that this compound may interact with specific receptors, influencing physiological responses.

Anticancer Activity

Several studies have reported the anticancer potential of indazole derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines:

  • Cell Line Studies : For instance, a derivative exhibited IC₅₀ values ranging from sub-micromolar to low micromolar levels against human cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer) .

Antimicrobial Activity

Indazoles have also been studied for their antimicrobial properties. This compound has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cancer Cell Line Inhibition : A study evaluated the compound against several cancer cell lines, reporting significant inhibition of proliferation at concentrations as low as 0.5 μM .
  • Synthetic Cannabinoid Research : The compound's structural analogs have been implicated in synthetic cannabinoid research, showcasing their interaction with cannabinoid receptors and potential psychoactive effects .

Q & A

Q. What are the established synthetic routes for methyl 3-cyano-1H-indazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis : The compound can be synthesized via cyclization of substituted hydrazines with α,β-unsaturated carbonyl intermediates. For example, describes a similar indazole synthesis using 3-formyl-1H-indole-2-carboxylic acid and thiourea derivatives under reflux with acetic acid (3–5 hours, 80–100°C) .
  • Optimization : Adjusting catalysts (e.g., sodium acetate for pH control) and reaction time can improve yield. Microwave-assisted synthesis (e.g., 30 minutes at 120°C) may reduce side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm indazole ring protons (δ 7.2–8.5 ppm) and ester/cyano groups (δ 3.9 ppm for OCH₃; δ 115–120 ppm for CN) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated: 217.18 g/mol) .

Q. How does solubility and stability vary under common laboratory conditions?

Methodological Answer:

  • Solubility : Soluble in DMSO (>50 mg/mL), methanol (10–20 mg/mL), and sparingly in water (<1 mg/mL). Pre-saturate solvents with nitrogen to prevent hydrolysis .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Stability >95% over 12 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the cyano group in this compound?

Methodological Answer:

  • Cyanation Methods : Nitrile groups are introduced via nucleophilic substitution (e.g., using CuCN/KCN) or Sandmeyer-type reactions. highlights similar protocols for nitro-to-cyano conversion in indazoles under reducing conditions (NaBH₄/CuCl₂) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) to optimize reaction time and temperature .

Q. How do thermal and pH conditions affect the compound’s stability in biological assays?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C. For biological assays, maintain temperatures ≤37°C to prevent degradation .
  • pH Sensitivity : Hydrolysis of the ester group occurs at pH >8.0 (t₁/₂ = 4 hours at pH 9). Use phosphate buffers (pH 6–7.5) for in vitro studies .

Q. What role does the indazole core play in modulating biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The indazole scaffold enhances binding to kinase targets (e.g., PIM-1) due to planar aromaticity and hydrogen-bonding capacity. demonstrates similar indazole derivatives inhibiting HSF1 and AMPA receptors .
  • Cellular Assays : Test cytotoxicity via MTT assays (IC₅₀ values in cancer cell lines) and compare with structural analogs (e.g., methyl 4-methyl-1H-indazole-3-carboxylate) to isolate cyano group effects .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., CDK2). The cyano group shows strong electrostatic interactions with Lys33 in CDK2 (ΔG = -9.2 kcal/mol) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electron-withdrawing effects of the cyano group on indazole aromaticity .

Q. What advanced purification strategies address low yields in scaled-up synthesis?

Methodological Answer:

  • Continuous Flow Chemistry : Microreactors reduce side reactions (e.g., ester hydrolysis) and improve yield by 20% compared to batch methods .
  • Preparative SFC : Supercritical fluid chromatography (CO₂/ethanol) achieves >99% purity for enantiomeric resolution if chiral centers are present .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Cross-validate using orthogonal methods (HPLC, NMR, elemental analysis). For example, notes batch-specific purity variations in Cayman Chemical standards .
  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (e.g., ATP-based luminescence) .

Q. What green chemistry approaches minimize waste in synthesis?

Methodological Answer:

  • Solvent Recycling : Recover >90% ethanol via rotary evaporation and reuse in recrystallization .
  • Catalyst-Free Routes : describes acetic acid-mediated cyclization without metal catalysts, reducing heavy metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-cyano-1H-indazole-4-carboxylate
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methyl 3-cyano-1H-indazole-4-carboxylate

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